BenchChemオンラインストアへようこそ!

N-cyclopentyl-1H-indazole-7-carboxamide

Nitric Oxide Synthase Inhibition Isoform Selectivity Neurodegeneration

N-cyclopentyl-1H-indazole-7-carboxamide (MF C13H15N3O; MW 229.28 g/mol) is a synthetic indazole derivative that bears a cyclopentyl carboxamide group at the 7‑position of the indazole bicyclic core. Indazole‑carboxamides are privileged scaffolds in medicinal chemistry; they have been developed as modulators of nitric oxide synthases (NOS) and as inhibitors of receptor‑interacting protein kinase 1 (RIPK1) and IKK2.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B7504948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1H-indazole-7-carboxamide
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CC3=C2NN=C3
InChIInChI=1S/C13H15N3O/c17-13(15-10-5-1-2-6-10)11-7-3-4-9-8-14-16-12(9)11/h3-4,7-8,10H,1-2,5-6H2,(H,14,16)(H,15,17)
InChIKeyDFHOEAIDLNFGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclopentyl-1H-indazole-7-carboxamide: A 7-Substituted Indazole Carboxamide Research Compound for Targeted Nitric Oxide Synthase and Kinase Investigations


N-cyclopentyl-1H-indazole-7-carboxamide (MF C13H15N3O; MW 229.28 g/mol) is a synthetic indazole derivative that bears a cyclopentyl carboxamide group at the 7‑position of the indazole bicyclic core . Indazole‑carboxamides are privileged scaffolds in medicinal chemistry; they have been developed as modulators of nitric oxide synthases (NOS) and as inhibitors of receptor‑interacting protein kinase 1 (RIPK1) and IKK2 [1][2]. The N‑cyclopentyl moiety differentiates this compound from simpler N‑alkyl or unsubstituted carboxamide analogs by increasing steric bulk and lipophilicity, parameters that critically influence target‑binding kinetics and metabolic stability.

Why N-cyclopentyl-1H-indazole-7-carboxamide Cannot Be Simply Replaced by Other Indazole Carboxamides


Even subtle structural variations on the indazole‑carboxamide scaffold can cause drastic shifts in isoform selectivity, potency, and pharmacokinetic behavior. For instance, 1H‑indazole‑7‑carboxamide preferentially inhibits neuronal NOS (nNOS) over inducible NOS (iNOS), whereas the 7‑nitro analog displays broad‑spectrum NOS inhibition [1]. The N‑cyclopentyl substituent introduces additional steric hindrance and raises calculated log P by roughly 1.5–2.0 log units relative to the N‑methyl or unsubstituted amide, which can alter membrane permeability, metabolic vulnerability, and off‑target binding [2]. Consequently, interchanging N‑cyclopentyl‑1H‑indazole‑7‑carboxamide with other 7‑carboxamide indazoles without confirming target‑engagement and selectivity data creates a high risk of experimental inconsistency and data irreproducibility.

Quantitative Evidence Guide for N-cyclopentyl-1H-indazole-7-carboxamide: Measured and Predicted Differentiation Versus Closest Analogs


Neuronal NOS Selectivity Inherent to the 1H-Indazole-7-Carboxamide Core vs. 7-Nitro-1H-Indazole

In a head‑to‑head enzymatic study of 7‑substituted indazoles, 1H‑indazole‑7‑carboxamide (compound 8) exhibited preferential inhibition of neuronal NOS (nNOS) over inducible NOS (iNOS), whereas the reference compound 7‑nitro‑1H‑indazole (compound 1) inhibited all three NOS isoforms with comparable potency [1]. Although data for the N‑cyclopentyl derivative are not reported in this study, the 7‑carboxamide core confers a selectivity signature that is expected to be preserved or further tuned by the N‑cyclopentyl substitution. The absence of direct data for the N‑cyclopentyl analog necessitates empirical verification; the values below are those of the parent 1H‑indazole‑7‑carboxamide and serve as a class‑level benchmark.

Nitric Oxide Synthase Inhibition Isoform Selectivity Neurodegeneration

Calculated Lipophilicity Shift: N-Cyclopentyl vs. N-Methyl-1H-indazole-7-carboxamide

The cyclopentyl group on the amide nitrogen increases calculated log P by approximately 1.5–2.0 log units compared to the N‑methyl analog. Using the XLogP3 consensus algorithm, N‑methyl‑1H‑indazole‑7‑carboxamide has a predicted log P of ~1.2, whereas N‑cyclopentyl‑1H‑indazole‑7‑carboxamide is predicted at ~2.8–3.2 [1]. This increase in lipophilicity is expected to enhance passive membrane permeability and blood‑brain barrier penetration, while also potentially altering metabolic clearance pathways (e.g., increased CYP450 oxidation of the cyclopentyl ring).

Lipophilicity Membrane Permeability Drug Design

Antiproliferative Activity in Cancer Cell Lines Below 1 μM (Vendor‑Reported Data)

The commercial supplier reports that N‑cyclopentyl‑1H‑indazole‑7‑carboxamide inhibits cell growth in various neoplastic cell lines at concentrations lower than 1 μM, associated with G0–G1 cell‑cycle arrest and inhibition of pro‑inflammatory mediators such as prostaglandin E2 and tumor necrosis factor‑alpha . However, the specific cell lines, exact IC50 values, and comparator data are not disclosed, and the study details are not publicly accessible. This evidence is therefore classified as supporting only and should not be used for head‑to‑head selection until independently verified.

Anticancer Activity Cell Cycle Arrest Indazole Derivatives

Positional Isomer Differentiation: 7‑Carboxamide vs. 5‑Carboxamide Indazoles in NOS Inhibition

In the broader indazole NOS inhibitor series, the position of the carboxamide substituent on the indazole ring significantly affects both potency and isoform selectivity. The 7‑carboxamide isomer (1H‑indazole‑7‑carboxamide) preferentially targets nNOS, whereas the 5‑carboxamide isomer has been less studied but is anticipated to present a different hydrogen‑bonding network with the NOS active site [1]. Direct comparative data between N‑cyclopentyl‑1H‑indazole‑7‑carboxamide and N‑cyclopentyl‑1H‑indazole‑5‑carboxamide are not available in the public domain. The 5‑carboxamide isomer (CAS 478828‑93‑2) is commercially available, facilitating future head‑to‑head studies.

Positional Isomer Effect NOS Inhibition Structure‑Activity Relationship

Best Research and Industrial Application Scenarios for N-cyclopentyl-1H-indazole-7-carboxamide


Neuronal NOS Selectivity Profiling in Neurodegenerative Disease Models

Based on the class‑level evidence that 7‑carboxamide indazoles preferentially inhibit nNOS [1], N‑cyclopentyl‑1H‑indazole‑7‑carboxamide is best deployed as a probe compound in cellular or in‑vivo models of neurodegeneration where nNOS overactivity contributes to pathology (e.g., Parkinson's disease, cerebral ischemia). Its predicted log P of 2.8–3.2 supports brain penetration, making it a candidate for CNS studies. However, direct nNOS IC50 values must be experimentally determined for this derivative before quantitative conclusions are drawn.

Comparative SAR Studies with N‑Cyclopentyl‑5‑Carboxamide and N‑Methyl Analogs

The compound's value is significantly enhanced when used in side‑by‑side experiments with its positional isomer (N‑cyclopentyl‑1H‑indazole‑5‑carboxamide, CAS 478828‑93‑2) and N‑alkyl variants. Such comparisons can elucidate the contribution of the cyclopentyl group and the carboxamide position to target engagement, selectivity, and ADME properties [2]. The 7‑carboxamide isomer's documented nNOS selectivity provides a hypothesis‑driving baseline for these studies.

Kinase Profiling Panels (RIPK1 and IKK2)

Given that indazole carboxamides have been patented as RIPK1 and IKK2 inhibitors [3], N‑cyclopentyl‑1H‑indazole‑7‑carboxamide can be screened in broad kinase panels to identify additional targets. The cyclopentyl group may confer kinase selectivity distinct from simpler N‑substituents, making this compound a useful tool for hit‑to‑lead optimization campaigns.

Chemical Biology Tool for Studying Cyclopentyl‑Induced Conformational Effects

The cyclopentyl ring adopts a non‑planar, puckered conformation that can induce unique ligand‑receptor interactions compared to planar aryl or linear alkyl substituents. Researchers interested in conformational restriction as a strategy for improving binding specificity can employ N‑cyclopentyl‑1H‑indazole‑7‑carboxamide as a model system, especially when co‑crystallized with target proteins or studied via NMR.

Quote Request

Request a Quote for N-cyclopentyl-1H-indazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.